ethyl 5-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate
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Description
Ethyl 5-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the adsorption of rare earth elements (rees) .
Mode of Action
It has been observed that the introduction of similar compounds can notably reduce the selectivity of certain gels towards cu, pb, cd, and cr .
Biochemical Pathways
Spectroscopic analyses have highlighted the critical involvement of c=o and c–o functional groups in the adsorption mechanisms of similar compounds .
Result of Action
It has been observed that similar compounds can enhance the adsorption capacities of certain gels for la, gd, y, and sc .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, an optimal pH of 5 was identified for the adsorption of REE 3+ ions when similar compounds were used .
Properties
IUPAC Name |
ethyl 5-[2-(2-oxo-2-pyrrolidin-1-ylacetyl)pyrrol-1-yl]-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-2-30-22(29)17-15-23-26(16-9-4-3-5-10-16)20(17)25-14-8-11-18(25)19(27)21(28)24-12-6-7-13-24/h3-5,8-11,14-15H,2,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTOBLMYWTXTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3C(=O)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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